2,3-Diisopropylbiphenyl

Catalog No.
S14438666
CAS No.
1319725-21-7
M.F
C18H22
M. Wt
238.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diisopropylbiphenyl

CAS Number

1319725-21-7

Product Name

2,3-Diisopropylbiphenyl

IUPAC Name

1-phenyl-2,3-di(propan-2-yl)benzene

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

InChI

InChI=1S/C18H22/c1-13(2)16-11-8-12-17(18(16)14(3)4)15-9-6-5-7-10-15/h5-14H,1-4H3

InChI Key

AMBHHSBRXZAGDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1C(C)C)C2=CC=CC=C2

2,3-Diisopropylbiphenyl is an organic compound that belongs to the biphenyl family, characterized by the presence of two isopropyl groups attached to the 2nd and 3rd positions of the biphenyl structure. Its molecular formula is C18H22C_{18}H_{22}, and it is known for its unique chemical properties, which arise from the steric hindrance introduced by the bulky isopropyl groups. This compound exists as a colorless liquid at room temperature and has applications in various fields, including organic synthesis and materials science.

  • Oxidation: The compound can be oxidized to form various oxygenated derivatives, including quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert 2,3-Diisopropylbiphenyl into its hydrogenated forms, typically using hydrogen gas in the presence of a palladium catalyst.
  • Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to its aromatic nature. Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

The synthesis of 2,3-Diisopropylbiphenyl can be achieved through several methods:

  • Isopropylation of Biphenyl: This method involves reacting biphenyl with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
  • Catalytic Processes: In industrial settings, biphenyl can react with propylene over catalysts like H-mordenite at elevated temperatures (225°C to 350°C) to produce 2,3-Diisopropylbiphenyl.

2,3-Diisopropylbiphenyl has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Materials Science: The compound is used in developing liquid crystal materials for display technologies and as a high-boiling nonpolar solvent in coatings and paints.
  • Catalysis: It acts as a ligand in catalytic reactions, enhancing reaction efficiencies.

Interaction studies involving 2,3-Diisopropylbiphenyl often focus on its reactivity with other chemical species. These interactions can include:

  • Catalytic Reactions: The compound can form active complexes with transition metals or acid sites in zeolites during catalytic processes.
  • Solubility Studies: Its solubility characteristics are evaluated in various solvents to determine its suitability for specific applications.

Several compounds share structural similarities with 2,3-Diisopropylbiphenyl. Here are notable examples:

Compound NameStructure CharacteristicsUnique Features
4,4'-DiisopropylbiphenylIsopropyl groups at the para positionsDifferent steric effects compared to diisopropyl variant
3,4'-DiisopropylbiphenylIsopropyl groups at the 3rd and 4th positionsKnown for applications in liquid crystals
3,3'-DiisopropylbiphenylIsopropyl groups at both 3rd positionsUnique steric hindrance effects
BiphenylNo substituents on phenylene unitsServes as a baseline for comparing substitutions

Uniqueness

The uniqueness of 2,3-Diisopropylbiphenyl lies in its specific substitution pattern, which affects its reactivity and selectivity in

XLogP3

5.8

Exact Mass

238.172150702 g/mol

Monoisotopic Mass

238.172150702 g/mol

Heavy Atom Count

18

UNII

UBL4G09M05

Dates

Last modified: 08-10-2024

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